GPT vs. MraY Selectivity of Tunicamycin-MurNAc
Direct biochemical comparison demonstrates that native tunicamycin inhibits human GPT with an IC50 of ~9 nM, whereas the chemically modified MurNAc analog (tunicamycin-MurNAc) shows dramatically reduced human GPT inhibition (IC50 ~15 µM), representing a >1,600-fold loss in potency [1]. Conversely, against the bacterial enzyme MraYAA, tunicamycin (IC50 ~450 nM) and tunicamycin-MurNAc (IC50 ~640 nM) exhibit comparable inhibitory activity, with only a ~1.4-fold difference [1]. This divergent selectivity profile arises from the structural substitution of the GlcNAc moiety with a MurNAc-like group, which disrupts critical interactions in the human GPT active site while largely preserving binding to the bacterial MraY pocket.
| Evidence Dimension | Enzymatic inhibitory potency (IC50) against human GPT and bacterial MraYAA |
|---|---|
| Target Compound Data | hGPT IC50: ~9 nM; MraYAA IC50: ~450 nM |
| Comparator Or Baseline | Tunicamycin-MurNAc: hGPT IC50 ~15 µM; MraYAA IC50 ~640 nM |
| Quantified Difference | >1,600-fold selectivity loss for human GPT; ~1.4-fold comparable activity for MraYAA |
| Conditions | TLC-based phosphoglycosyl transferase assay; mean of triplicate technical replicates ± s.e.m. |
Why This Matters
This is a decisive procurement criterion for laboratories designing selective antibacterial agents: native tunicamycin is essential when dual GPT/MraY inhibition is desired, while the MurNAc analog should be prioritized when human GPT off-target activity must be minimized.
- [1] GlcNAc-1-P-transferase-tunicamycin complex structure reveals basis for inhibition of N-glycosylation. Nat Struct Mol Biol. 2018; Figure 5. View Source
